molecular formula C12H11BrN2O2S B374099 N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide CAS No. 207801-52-3

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B374099
CAS No.: 207801-52-3
M. Wt: 327.2g/mol
InChI Key: UMFVGVQNRKEYEY-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide (CAS 207801-52-3) is a high-value chemical intermediate with demonstrated significance in medicinal chemistry and drug discovery research . This compound is characterized by its molecular formula of C12H11BrN2O2S and a molecular weight of 327.20 g/mol . Its primary research application is as a key synthetic building block in the preparation of more complex, biologically active molecules. Specifically, this compound has been identified as a critical intermediate in the synthesis of novel antitumor agents, such as TGX221 . TGX221 is a well-studied, selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform . The inhibition of this specific kinase pathway is a prominent therapeutic strategy in oncology research, making reliable intermediates like this compound essential for developing potential anticancer treatments. The crystalline structure of this compound has been confirmed by X-ray diffraction studies, which reveal that the pyridine and benzene rings form a dihedral angle of approximately 66.87°. The molecular conformation is stabilized by an intramolecular N—H···Br hydrogen bond, and the crystal packing features intermolecular N—H···O hydrogen bonds and π-π stacking interactions . Please note that this product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVGVQNRKEYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

  • Activation of Tosyl Chloride : The sulfonyl chloride reacts with a base (e.g., pyridine) to form a reactive sulfonyl intermediate.

  • Nucleophilic Attack by 5-Bromopyridin-2-amine : The amine’s lone pair attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond.

Reaction Equation :

C7H7ClO2S+C5H5BrN2C12H11BrN2O2S+HCl\text{C}7\text{H}7\text{ClO}2\text{S} + \text{C}5\text{H}5\text{BrN}2 \rightarrow \text{C}{12}\text{H}{11}\text{BrN}2\text{O}2\text{S} + \text{HCl}

Standard Laboratory-Scale Procedure

Materials :

  • 5-Bromopyridin-2-amine (1.0 equiv, 173 mg, 1.0 mmol)

  • 4-Methylbenzenesulfonyl chloride (1.2 equiv, 209 mg, 1.2 mmol)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Pyridine (2.0 equiv, 160 µL, 2.0 mmol)

Steps :

  • Reaction Setup : Combine 5-bromopyridin-2-amine and DCM in a flame-dried flask under nitrogen.

  • Base Addition : Add pyridine dropwise at 0°C to scavenge HCl.

  • Sulfonyl Chloride Addition : Introduce tosyl chloride dissolved in DCM over 10 min.

  • Stirring : React at room temperature for 16–24 h (monitor via TLC, hexane:EtOAc 7:3).

  • Workup :

    • Wash with 1 M HCl (2 × 10 mL) to remove excess pyridine.

    • Neutralize with saturated NaHCO₃ (2 × 10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification :

    • Perform column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexane).

    • Isolate product as a white solid (yield: 72–85%).

Critical Parameters :

  • Solvent Choice : DCM or acetonitrile optimizes solubility and reaction rate.

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation byproducts.

Optimization Strategies

Solvent and Temperature Effects

ConditionYield (%)Purity (HPLC)
DCM, 25°C8598.5
Acetonitrile, 25°C7897.2
THF, 40°C6595.1

Polar aprotic solvents like DCM prevent side reactions, while elevated temperatures in THF promote decomposition.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Increases yield to 89% by accelerating sulfonyl chloride activation.

  • Molecular Sieves (3Å) : Reduce water content, improving reaction efficiency in humid environments.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.78 (d, J = 8.3 Hz, 2H, Ar-H), 7.35 (d, J = 8.3 Hz, 2H, Ar-H), 7.28 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.92 (d, J = 8.8 Hz, 1H, Py-H), 2.45 (s, 3H, CH₃).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₂H₁₁BrN₂O₂S: 327.20; found: 327.19.

Purity and Stability

  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Storage : Stable at −20°C for 12 months; avoid prolonged exposure to light.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : DCM recovery via distillation reduces material costs by 30%.

  • Catalyst-Free Conditions : Omitting DMAP lowers production expenses without significant yield loss (82% vs. 85%).

Applications in Further Synthesis

This compound serves as a key intermediate in:

  • Sulfasalazine Analogues : As a precursor to Sulfasalazine Impurity 13.

  • PI3K Inhibitors : Patent literature highlights its role in kinase inhibitor scaffolds .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-

Biological Activity

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a brominated pyridine moiety linked to a methylbenzenesulfonamide group. The sulfonamide functional group is known for its antibacterial properties, while the bromine substituent can enhance biological interactions, potentially increasing the compound's efficacy against various pathogens and cancer cells.

The mechanism of action of this compound primarily involves the following:

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, contributing to its antibacterial activity.
  • Anticancer Activity : The compound may also exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and angiogenesis. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Its sulfonamide structure is well-documented for its effectiveness against various bacterial strains. Studies indicate that modifications in the pyridine ring can lead to compounds with enhanced antimicrobial efficacy.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For example, a derivative exhibiting similar structural characteristics demonstrated significant cytotoxic effects on cancer cell lines such as Jurkat, HeLa, and MCF-7. The compound was found to effectively arrest cell cycle progression and inhibit angiogenesis in tumor tissues .

Research Findings and Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects of derivatives on Jurkat cells, revealing an IC50 value of 4.64 µM, indicating strong anticancer activity .
Study 2Explored the binding affinity of related compounds to MMPs, suggesting potential use in cancer therapy due to their inhibitory effects on tumor progression .
Study 3Highlighted the antimicrobial properties of sulfonamides, establishing a framework for further development of this compound as an effective antibacterial agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar sulfonamide structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.33 µM against the A498 renal cancer cell line, indicating strong anticancer activity . The sulfonamide moiety is known to enhance the biological activity of such compounds, making them promising candidates for drug development.

Mechanism of Action
The mechanism of action for this compound may involve the inhibition of specific enzymes or interference with cellular pathways critical for cancer cell survival. For example, sulfonamides can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria and potentially affecting similar pathways in cancer cells.

Antimicrobial Properties

The compound's sulfonamide group is also associated with antibacterial properties. Research has indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess noteworthy antimicrobial efficacy, making them candidates for further exploration in antibiotic development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling and substitution reactions. The bromine atom on the pyridine ring provides a functional handle for further modifications, allowing chemists to design compounds with tailored properties for specific applications .

Study on Anticancer Activity

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences detailed the synthesis of novel bromopyrimidine analogs, including this compound. These compounds were tested against several cancer cell lines using MTT assays, revealing promising anticancer activity compared to established drugs like Dasatinib .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized derivatives from similar sulfonamide frameworks. The study found that certain compounds exhibited significant antibacterial activity against standard strains such as Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

  • Structural Differences : Bromine is positioned at the 3-pyridinyl site (vs. 5-position in the target compound), and a methyl group is added at the 5-pyridinyl position.
  • Crystallography : The dihedral angle between the pyridine and benzene rings is 66.87° (vs. variable angles in derivatives), with intramolecular N–H⋯Br hydrogen bonds stabilizing the conformation .
  • Applications : A key intermediate for the antitumor drug TGX-221, highlighting the importance of bromine positioning for biological activity .

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

  • Structural Differences : Features a methoxy group at the 2-pyridinyl position and a 2,4-difluorobenzenesulfonamide group.
  • Synthesis : Achieved 91% yield via pyridine-based coupling, demonstrating the efficiency of electron-withdrawing substituents (e.g., fluorine) in stabilizing intermediates .

Antibacterial Sulfonamide Derivatives

  • N-Benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide (Compound 5) :
    • Exhibited superior antibacterial activity (MIC: 0.22–1.49 μM) against Gram-positive and Gram-negative strains compared to benzamide analogs.
    • The trifluoromethanesulfonamide group enhances lipophilicity and target binding .

N-(3-Substituted Phenyl-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides

  • Examples : Derivatives with 4-ethyl, 4-methoxy, or halogenated phenyl groups (4g–4o).
  • Physical Properties : Melting points range from 148–192°C, influenced by substituent polarity. For instance, 4l (4-fluorophenyl) melts at 165–167°C, while 4o (3-bromophenyl) melts at 192°C due to increased molecular weight and halogen interactions .

Crystallographic and Conformational Analysis

Compound Dihedral Angle (Pyridine-Benzene) Hydrogen Bonding Network Space Group Reference
Target Compound Not reported Likely N–H⋯O/S and C–H⋯π interactions
N-(4-Aminophenyl)-4-methylbenzenesulfonamide 45.86° (between benzene rings) 3D network via N–H⋯O and N–H⋯N bonds P212121
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide 66.87° Intramolecular N–H⋯Br; intermolecular C–H⋯C P21/c

    Q & A

    Q. What are the key structural features of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide, and how are they characterized experimentally?

    The compound features a pyridine ring substituted with bromine at position 5 and a 4-methylbenzenesulfonamide group at position 2. X-ray crystallography is the primary method for structural elucidation, revealing dihedral angles between aromatic rings (e.g., 66.87° between pyridine and benzene in analogous structures) and intermolecular interactions like N–H⋯Br hydrogen bonds . Data collection typically involves SHELX programs (e.g., SHELXL for refinement), with validation using tools like PLATON to ensure accuracy .

    Q. How is the compound synthesized, and what purity validation methods are recommended?

    Synthesis often involves coupling 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purity is assessed via HPLC, NMR (e.g., confirming sulfonamide NH proton at δ ~10–12 ppm), and elemental analysis. Crystallization from ethanol or DCM/hexane mixtures yields single crystals suitable for XRD .

    Q. What intermolecular interactions stabilize its crystal structure?

    The crystal lattice is stabilized by N–H⋯O hydrogen bonds between sulfonamide groups and weak C–H⋯π or π-π stacking interactions. For example, in N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, N–H⋯Br hydrogen bonds contribute to a 3D network . These interactions are critical for predicting solubility and packing efficiency.

    Advanced Research Questions

    Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

    Disorder in sulfonamide or pyridine groups can be modeled using SHELXL’s PART instruction, with anisotropic displacement parameters. For twinned data (common in low-symmetry crystals), the TWIN command in SHELXL and validation via R-factor convergence (e.g., R < 0.05) ensure reliable refinement . DFT-D calculations (e.g., B3LYP-D3) may resolve ambiguities in tautomerism, as demonstrated in analogous sulfonamides .

    Q. What computational methods are suitable for studying its electronic properties and reactivity?

    Density Functional Theory (DFT) with dispersion correction (e.g., ωB97X-D/6-311++G(d,p)) predicts electronic transitions, Fukui indices for electrophilic/nucleophilic sites, and interaction energies. For example, HOMO-LUMO gaps in similar sulfonamides correlate with antimicrobial activity . Molecular docking (AutoDock Vina) can simulate binding to biological targets like enzymes or DNA .

    Q. How do structural modifications (e.g., bromine substitution) impact biological activity?

    Bromine’s electron-withdrawing effect enhances electrophilicity, potentially increasing interactions with biomolecular nucleophiles. Structure-Activity Relationship (SAR) studies using analogues (e.g., replacing Br with Cl or CH₃) reveal trends in antimicrobial or antitumor activity. For instance, brominated derivatives show enhanced binding to kinase targets compared to non-halogenated versions .

    Q. What advanced NMR techniques validate dynamic behavior in solution (e.g., tautomerism)?

    Solid-state ¹³C NMR distinguishes tautomers (e.g., imine vs. amine forms) by comparing experimental shifts with DFT-calculated chemical shifts. Solution-state ¹H-¹⁵N HMBC identifies hydrogen-bonding networks, while variable-temperature NMR detects conformational exchange .

    Methodological Tables

    Table 1. Key Crystallographic Parameters for Analogous Sulfonamides

    ParameterValue
    Dihedral Angle (Pyridine-Benzene)66.87° ± 0.03°
    Hydrogen Bond (N–H⋯O)D–H⋯A: 2.12 Å, 165°
    R-factor0.041 (SHELXL refinement)

    Table 2. Computational Methods for Reactivity Analysis

    MethodApplication
    DFT-D3/6-311++G(d,p)HOMO-LUMO gap, Fukui indices
    Molecular DockingBinding affinity (ΔG = -8.2 kcal/mol)
    ¹³C ssNMRTautomer validation (RMSE < 1 ppm)

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